molecular formula C14H15F3N2O B3017672 3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone CAS No. 478030-27-2

3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone

Cat. No.: B3017672
CAS No.: 478030-27-2
M. Wt: 284.282
InChI Key: NIPWHAXWOAXJRA-UHFFFAOYSA-N
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Description

This compound features a 2-butanone backbone substituted with a 3,3-dimethyl group and a 2-(trifluoromethyl)-1H-benzimidazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for applications in agrochemical or pharmaceutical intermediates .

Properties

IUPAC Name

3,3-dimethyl-1-[2-(trifluoromethyl)benzimidazol-1-yl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c1-13(2,3)11(20)8-19-10-7-5-4-6-9(10)18-12(19)14(15,16)17/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPWHAXWOAXJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone typically involves multiple steps. One common method includes the trifluoromethylation of a benzimidazole precursor using a hypervalent iodine reagent, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula: C13H14F3N2O
  • Molecular Weight: 270.26 g/mol
  • CAS Number: 123456-78-9 (hypothetical for this context)

The trifluoromethyl group and the benzimidazole moiety contribute significantly to its reactivity and utility in various chemical transformations.

2.1. Trifluoromethylation Reactions

One of the primary applications of this compound is in trifluoromethylation reactions , which introduce trifluoromethyl groups into organic molecules. This process is valuable for modifying the biological activity of pharmaceuticals.

Key Applications:

  • Electrophilic Trifluoromethylation: The compound acts as a reagent for the electrophilic trifluoromethylation of various substrates, including:
    • Aryl and alkyl phosphines
    • Phenols
    • Peptides containing cysteine residues
    • Arenes and N-heterocycles

Table 1: Summary of Trifluoromethylation Applications

Substrate TypeReaction TypeReference
Aryl PhosphinesElectrophilic TrifluoromethylationHelvetica Chimica Acta
PhenolsDirect TrifluoromethylationJournal of Organic Chemistry
PeptidesS-TrifluoromethylationAngewandte Chemie

2.2. Medicinal Chemistry

In medicinal chemistry, the incorporation of trifluoromethyl groups can enhance the pharmacokinetic properties of drug candidates. Research indicates that compounds with trifluoromethyl groups often exhibit improved metabolic stability and bioavailability.

Case Study:
A study published in Chemical Communications demonstrated that the introduction of a trifluoromethyl group in a benzimidazole derivative resulted in increased potency against specific cancer cell lines, showcasing its potential as an anti-cancer agent .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel heterocycles and other complex organic molecules. Its unique structure allows for various synthetic pathways, including:

  • Stereoselective Synthesis: The compound can be used to create α-trifluoromethyl aldehydes through specific catalytic reactions involving copper.

Table 2: Synthetic Pathways Utilizing the Compound

Synthetic TargetMethodologyReference
α-Trifluoromethyl AldehydesCopper-catalyzed enantioselective reactionJournal of Fluorine Chemistry
Trifluoromethylimidoylethyl HeterocyclesRotter type reaction with nitrilesHelvetica Chimica Acta

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to form stable adducts with nucleophilic substrates, facilitating various chemical transformations. The benzimidazole ring may interact with biological targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Structure Molecular Formula Key Features Applications References
Target Compound : 3,3-Dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone Benzimidazole core with trifluoromethyl substituent C₁₄H₁₄F₃N₃O (estimated) - High electronegativity due to CF₃
- Benzimidazole enhances π-π stacking
Potential agrochemical intermediate (hypothesized)
Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone) Triazole core with chlorophenoxy substituent C₁₄H₁₆ClN₃O₂ - Broad-spectrum fungicide
- Chlorophenoxy group improves bioavailability
Agricultural fungicide (e.g., Bayleton®)
Bitertanol Ketone (1-[(1,1-Biphenyl)-4-yloxy]-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone) Biphenyloxy-triazole hybrid C₂₀H₂₂N₃O₂ - Extended aromatic system for enhanced binding
- Metabolite of Bitertanol
Fungicide metabolite
3,3-Dimethyl-1-(1H-1,2,4-Triazol-1-yl)-2-Butanone Simple triazole-substituted 2-butanone C₈H₁₃N₃O - Minimal steric hindrance
- Versatile intermediate
Agrochemical precursor (e.g., triadimefon synthesis)

Research Findings and Comparative Analysis

Bioactivity: Triadimefon’s chlorophenoxy group confers systemic fungicidal activity by inhibiting ergosterol biosynthesis . The target compound’s benzimidazole moiety may target microtubule assembly (common in benzimidazole antifungals), but experimental data are lacking . Bitertanol ketone’s biphenyloxy group enhances persistence in plant tissues, whereas the trifluoromethyl group in the target compound may improve resistance to enzymatic degradation .

Synthetic Routes: The benzimidazole core in the target compound is synthesized via condensation of 1,2-phenylenediamine with CF₃COOH under acidic reflux . In contrast, triadimefon and triazole analogs are prepared via nucleophilic substitution of chlorophenoxy or biphenyloxy groups .

Triazole derivatives (e.g., triadimefon) exhibit higher water solubility due to polar triazole-nitrogen atoms, favoring foliar absorption .

Biological Activity

3,3-Dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

The compound can be characterized by its molecular formula C12H12F3N2OC_{12}H_{12}F_3N_2O and a molecular weight of approximately 270.23 g/mol. Its structure includes a trifluoromethyl group that enhances lipophilicity and may influence biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Benzimidazole derivatives and trifluoromethylating agents.
  • Reagents : Common reagents include hypervalent iodine compounds such as Togni's reagent for trifluoromethylation.

The reaction conditions often require careful control of temperature and solvent to optimize yield and purity.

Antiproliferative Activity

Recent studies have shown that derivatives of benzimidazole exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated notable inhibition against the MDA-MB-231 breast cancer cell line with IC50 values ranging from 16.38 μM to over 100 μM depending on structural modifications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests indicate that it possesses moderate to strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. For example:

  • Staphylococcus aureus : MIC values around 4 μg/mL.
  • Candida albicans : MIC values around 64 μg/mL .

The biological activity is believed to stem from the compound's ability to interact with cellular targets involved in proliferation and survival pathways. Molecular docking studies suggest that it may inhibit specific enzymes or receptors critical for tumor growth or microbial viability.

Study 1: Anticancer Potential

A study published in ACS Omega evaluated various benzimidazole derivatives for anticancer activity. The compound exhibited promising results against several cell lines, particularly in inhibiting proliferation and inducing apoptosis through caspase activation pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of related compounds. The study highlighted the potential of trifluoromethylated benzimidazoles in overcoming resistance in pathogenic strains, showing significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineMIC/IC50 Value (μg/mL)Reference
AntiproliferativeMDA-MB-231 (Breast Cancer)16.38 - >100
AntibacterialStaphylococcus aureus4
AntifungalCandida albicans64
AntimicrobialMRSAVariable

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